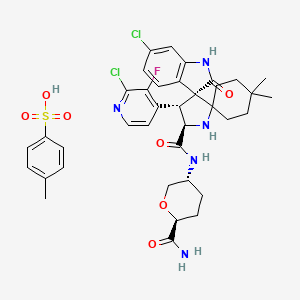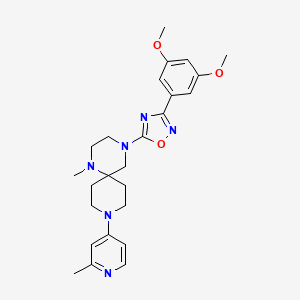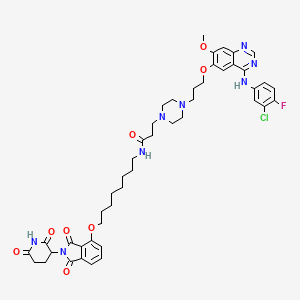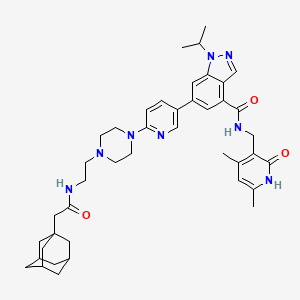
Milademetan (tosylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milademetan tosylate is a highly potent, orally available small-molecule inhibitor of the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has shown significant potential in the treatment of various cancers, particularly those with wild-type p53, by restoring p53 activity and inducing tumor cell apoptosis .
Preparation Methods
The synthesis of milademetan tosylate involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core indole structure, followed by the introduction of various functional groups to achieve the desired activity. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Milademetan tosylate undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate group is an excellent leaving group, making milademetan tosylate suitable for nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Milademetan tosylate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MDM2-p53 interaction and its inhibition.
Medicine: Under clinical trials for the treatment of cancers such as acute myeloid leukemia, liposarcoma, and Merkel cell carcinoma
Mechanism of Action
Milademetan tosylate exerts its effects by binding to the MDM2 protein, preventing its interaction with p53. This inhibition restores the transcriptional activity of p53, leading to the induction of tumor cell apoptosis. The molecular targets involved include the MDM2 protein and the p53 pathway . By stabilizing p53, milademetan tosylate promotes cell cycle arrest and apoptosis in cancer cells with wild-type p53 .
Comparison with Similar Compounds
Milademetan tosylate is unique in its high potency and selectivity for the MDM2-p53 interaction. Similar compounds include:
Nutlin-3: Another MDM2 inhibitor with similar mechanisms but different chemical structure.
RG7112: A small-molecule inhibitor of the MDM2-p53 interaction, currently under clinical investigation.
Idasanutlin: An MDM2 antagonist with promising preclinical and clinical data.
Milademetan tosylate stands out due to its oral availability and potent antitumor activity in various cancer models .
Properties
CAS No. |
1398569-75-9 |
|---|---|
Molecular Formula |
C37H42Cl2FN5O7S |
Molecular Weight |
790.7 g/mol |
InChI |
InChI=1S/C30H34Cl2FN5O4.C7H8O3S/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10)/t16-,20+,21+,23-,30-;/m1./s1 |
InChI Key |
NHIUKVHKLJSJEA-LINJWFRASA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS-3032B; DS 3032B; DS3032B; DS-3032; DS 3032; DS3032; Milademetan free base; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)
![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![1-(3,4-Dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-lambda6-sulfanyl]phenyl]urea](/img/structure/B1193122.png)
![3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid](/img/structure/B1193124.png)
![4'-carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1193125.png)


